molecular formula C7H9N5 B14012534 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- CAS No. 5444-24-6

1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl-

Cat. No.: B14012534
CAS No.: 5444-24-6
M. Wt: 163.18 g/mol
InChI Key: BGQLYYLRGWQRFI-UHFFFAOYSA-N
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Description

1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- is a heterocyclic compound with a molecular formula of C5H5N5. This compound is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted acrylic acids with suitable amines, followed by cyclization to form the pyrazolo[4,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes, including the use of transition-metal-free strategies and solid-phase synthesis techniques. These methods aim to achieve high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

5444-24-6

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

N,N-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C7H9N5/c1-12(2)7-6-5(3-10-11-6)8-4-9-7/h3-4H,1-2H3,(H,10,11)

InChI Key

BGQLYYLRGWQRFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1NN=C2

Origin of Product

United States

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